An In-depth Technical Guide to Ethyl (E)-2-hexenoate: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Ethyl (E)-2-hexenoate: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Ethyl (E)-2-hexenoate. The information is curated to support research, development, and quality control activities involving this compound.
Chemical Identity and Physical Properties
Ethyl (E)-2-hexenoate, also known as ethyl trans-2-hexenoate, is a fatty acid ethyl ester. It is recognized for its characteristic fruity, green, and pineapple-like aroma and is found naturally in various fruits such as apples, grapes, and pineapples.[1][2]
Table 1: Chemical Identifiers for Ethyl (E)-2-hexenoate
| Identifier | Value | Source(s) |
| CAS Number | 27829-72-7 | [1][3][4] |
| Molecular Formula | C₈H₁₄O₂ | [1][2][4][5] |
| IUPAC Name | ethyl (E)-hex-2-enoate | [1][5] |
| SMILES | CCC/C=C/C(=O)OCC | [1][5] |
| InChI | InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+ | [1][5] |
| InChIKey | SJRXWMQZUAOMRJ-VOTSOKGWSA-N | [1][5] |
Table 2: Physicochemical Properties of Ethyl (E)-2-hexenoate
| Property | Value | Source(s) |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -2 °C | [2][4] |
| Boiling Point | 167-174 °C at 760 mmHg | [1][6] |
| 182-183 °C at 760 mmHg | [3] | |
| 123-126 °C at 12 mmHg | [2][4] | |
| Density | 0.895-0.905 g/mL at 20/25 °C | [1][6] |
| Refractive Index | 1.429-1.434 at 20 °C | [1] |
| 1.431-1.438 at 20 °C | [3][6] | |
| Solubility | Slightly soluble in water; soluble in ethanol and fats. | [1][3] |
| Flash Point | 54.44 °C (130 °F) TCC | [3] |
| 62.22 °C (144 °F) TCC | [6] | |
| Vapor Pressure | 1.322 mmHg at 25 °C (estimated) | [3][6] |
| logP (o/w) | 2.825 (estimated) | [3] |
Structural Information and Spectroscopic Data
The structure of Ethyl (E)-2-hexenoate is characterized by an eight-carbon chain containing a trans-configured double bond between carbons 2 and 3, and an ethyl ester functional group.
Table 3: Spectroscopic Data for Ethyl (E)-2-hexenoate
| Spectrum Type | Key Features and Data Source |
| ¹H NMR | Data available from PubChem.[5] |
| ¹³C NMR | Data available from PubChem.[5] |
| Mass Spectrum | Data available from NIST Chemistry WebBook.[7] |
| IR Spectrum | Data available from PubChem and NIST Chemistry WebBook.[5][8] |
Experimental Protocols
The synthesis of Ethyl (E)-2-hexenoate can be achieved through several established methods for forming α,β-unsaturated esters. The Horner-Wadsworth-Emmons and Wittig reactions are particularly suitable for stereoselective synthesis of the (E)-isomer.
Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction generally favors the formation of the (E)-alkene, making it an excellent choice for synthesizing Ethyl (E)-2-hexenoate.[1] The reaction involves the condensation of an aldehyde with a phosphonate carbanion.
Methodology:
-
Phosphonate Carbanion Generation: A suitable phosphonate, such as triethyl phosphonoacetate, is deprotonated using a base (e.g., NaH, LiOH) in an appropriate anhydrous solvent (e.g., THF, DME) to generate the phosphonate carbanion.
-
Reaction with Aldehyde: Butyraldehyde is added to the solution of the phosphonate carbanion. The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
Synthesis via Wittig Reaction
The Wittig reaction provides another route to α,β-unsaturated esters. When using a stabilized ylide, the (E)-isomer is predominantly formed.[1]
Methodology:
-
Ylide Generation: A phosphonium salt, such as (carbethoxymethylene)triphenylphosphorane, is treated with a base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF) to form the corresponding phosphorus ylide.
-
Reaction with Aldehyde: Butyraldehyde is added to the ylide solution. The reaction is typically stirred at room temperature.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted as described for the HWE reaction. A significant byproduct of the Wittig reaction is triphenylphosphine oxide, which often precipitates and can be removed by filtration. Further purification of the product is achieved through distillation or column chromatography.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile compounds like Ethyl (E)-2-hexenoate. Typical mass spectral fragmentation of ethyl esters involves McLafferty rearrangement and cleavage alpha to the carbonyl group.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of stereochemistry. For α,β-unsaturated esters, the coupling constant between the vinylic protons is indicative of the double bond geometry.[10]
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O stretch of the ester and the C=C stretch of the alkene.
Logical Relationships in Synthesis Strategy
The choice between the HWE and Wittig reactions for the synthesis of Ethyl (E)-2-hexenoate often depends on factors such as desired stereoselectivity, ease of purification, and reagent availability.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]
- 7. Ethyl 2-hexenoate, trans- [webbook.nist.gov]
- 8. Ethyl 2-hexenoate, trans- [webbook.nist.gov]
- 9. GCMS Section 6.14 [people.whitman.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
